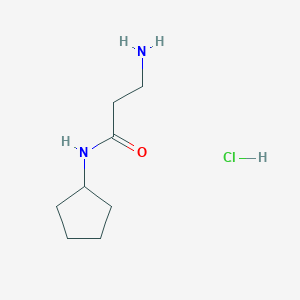![molecular formula C10H18ClNO B1441116 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride CAS No. 1219980-65-0](/img/structure/B1441116.png)
2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride
説明
科学的研究の応用
Drug Synthesis and Design
Piperidine structures are foundational elements in medicinal chemistry due to their presence in numerous pharmaceuticals. “2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride” can be utilized in the synthesis of complex drug molecules. Its structure is versatile for modifications that can lead to the development of new pharmacologically active compounds. For instance, it can serve as a building block for creating molecules with potential antihypertensive or anticancer properties .
Organic Synthesis
In organic chemistry, piperidine derivatives are used in various synthetic pathways. They can act as intermediates in multicomponent reactions, including cyclization and annulation processes, which are crucial for constructing complex organic molecules. This compound, in particular, may be involved in reactions leading to the formation of substituted piperidines or piperidinones, which are valuable in synthesizing natural products and other bioactive molecules .
Pharmacological Research
The piperidine moiety is a common feature in many classes of drugs, including opioids, antipsychotics, and antihistamines. Research into “2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride” can provide insights into the pharmacokinetics and pharmacodynamics of these drug classes. It can also help in the discovery of new therapeutic agents with improved efficacy and reduced side effects .
Chemical Biology
In chemical biology, piperidine derivatives are used to study biological systems and processes. They can act as probes or modulators of biological pathways. “2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride” could be used to investigate the binding affinity and activity of piperidine-based ligands on various receptors or enzymes within cellular models .
Analytical Chemistry
Piperidine derivatives can be used as standards or reagents in analytical methods. “2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride” might be employed in chromatography or spectrometry to help identify or quantify substances within a mixture, or to understand the structural characteristics of similar compounds .
Agricultural Chemistry
In the field of agricultural chemistry, piperidine derivatives can be explored for their potential use as pesticides or herbicides. The structural flexibility of “2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride” allows for the synthesis of compounds that could interact with specific biological targets in pests or weeds, offering a route to develop new agrochemicals .
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride”, is an important task of modern organic chemistry .
特性
IUPAC Name |
2-(2-prop-2-ynoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-2-8-12-9-6-10-5-3-4-7-11-10;/h1,10-11H,3-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZDGQWYXYFRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B1441036.png)
![4-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1441037.png)



![3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441041.png)






![2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid](/img/structure/B1441056.png)